molecular formula C11H10N2OS B2833179 N-methyl-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 72744-27-5

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2833179
CAS No.: 72744-27-5
M. Wt: 218.27
InChI Key: HXNRBYFXPRNIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 0-25°C.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, temperature around 0-25°C.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, temperature around 25-60°C.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential use as a lead compound for the development of new drugs with anti-inflammatory, anticancer, or neuroprotective properties.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-thiazole-4-carboxamide: Lacks the N-methyl group, which may affect its biological activity and solubility.

    N-methyl-2-phenyl-1,3-oxazole-4-carboxamide: Contains an oxygen atom instead of sulfur, which can alter its chemical reactivity and biological properties.

    N-methyl-2-phenyl-1,3-thiazole-5-carboxamide: The carboxamide group is positioned differently, potentially affecting its interaction with molecular targets.

Uniqueness

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the N-methyl group and the thiazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-12-10(14)9-7-15-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNRBYFXPRNIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.